

Application Notes and Protocols for (4-aminotetrahydro-2H-pyran-4-yl)methanol

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Compound of Interest

Compound Name: (4-Aminooxan-4-yl)methanol

Cat. No.: B151668

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the use of (4-aminotetrahydro-2H-pyran-4-yl)methanol and its derivatives in drug discovery and medicinal chemistry. The focus is on its application as a bioisosteric replacement for common chemical motifs and its evaluation in relevant biological assays.

Application Notes

(4-aminotetrahydro-2H-pyran-4-yl)methanol is a versatile saturated heterocyclic scaffold. Its inherent structural and physicochemical properties make it an attractive building block in medicinal chemistry. A primary application of this and similar scaffolds is in bioisosteric replacement, a strategy used to modify the properties of a lead compound while retaining its biological activity.^{[1][2][3]} Bioisosterism involves substituting a molecular fragment with another that has similar steric and electronic characteristics to enhance potency, improve pharmacokinetic profiles (ADME), or reduce toxicity.^{[3][4]}

The tetrahydropyran ring, in particular, is a common motif in numerous bioactive compounds, often imparting favorable properties such as improved solubility and metabolic stability.^[5] The 4-amino and 4-methanol substitution pattern on the tetrahydropyran ring provides key vectors for further chemical modification, allowing for its incorporation into a wide range of molecular architectures. For instance, derivatives of the tetrahydropyran scaffold have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents.^{[6][7]}

A notable example of a complex molecule incorporating a derivative of this scaffold is JSH-150, a potent and highly selective CDK9 kinase inhibitor.[8] In JSH-150, the (4-aminotetrahydro-2H-pyran-4-yl)methanol core is modified to 4-(((...amino)methyl)tetrahydro-2H-pyran-4-carbonitrile, highlighting the utility of this scaffold in developing targeted therapeutics.[8] JSH-150 has demonstrated potent antiproliferative effects against various cancer cell lines and the ability to suppress tumor progression in xenograft mouse models.[8]

The following protocols provide examples of how derivatives of (4-aminotetrahydro-2H-pyran-4-yl)methanol could be evaluated for anti-inflammatory and cytotoxic activity, common screening assays in early-stage drug discovery.

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Activity in Macrophages

This protocol details the assessment of a test compound, a derivative of (4-aminotetrahydro-2H-pyran-4-yl)methanol, for its ability to suppress the production of nitric oxide (NO) and the expression of pro-inflammatory proteins (iNOS and COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Treatment:

- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seed cells in appropriate plates (e.g., 96-well for Griess assay, 6-well for Western blot) and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound for 2 hours.
- Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.
[6]

2. Nitric Oxide (NO) Quantification (Griess Assay):

- After the incubation period, collect 50 μ L of the cell culture supernatant from each well of a 96-well plate.[6]
- Add 50 μ L of Griess Reagent to each supernatant sample in a new 96-well plate.[6]
- Incubate the plate at room temperature for 10-15 minutes, protected from light.[6]
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[6]

3. Western Blot for iNOS and COX-2 Expression:

- Wash the cells from the 6-well plates with ice-cold PBS and lyse them with lysis buffer.[6]
- Collect the cell lysate and centrifuge to remove cell debris.[6]
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
- Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[6]
- Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β -actin).[6]
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]

Protocol 2: Antiproliferative Activity in Cancer Cell Lines (MTT Assay)

This protocol is for assessing the cytotoxic effects of a test compound on a cancer cell line, such as the HCT-116 colorectal cancer line.

1. Cell Plating:

- Culture HCT-116 cells in an appropriate medium.
- Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

3. Cell Viability Assessment:

- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of Test Compound on NO Production in LPS-Stimulated Macrophages

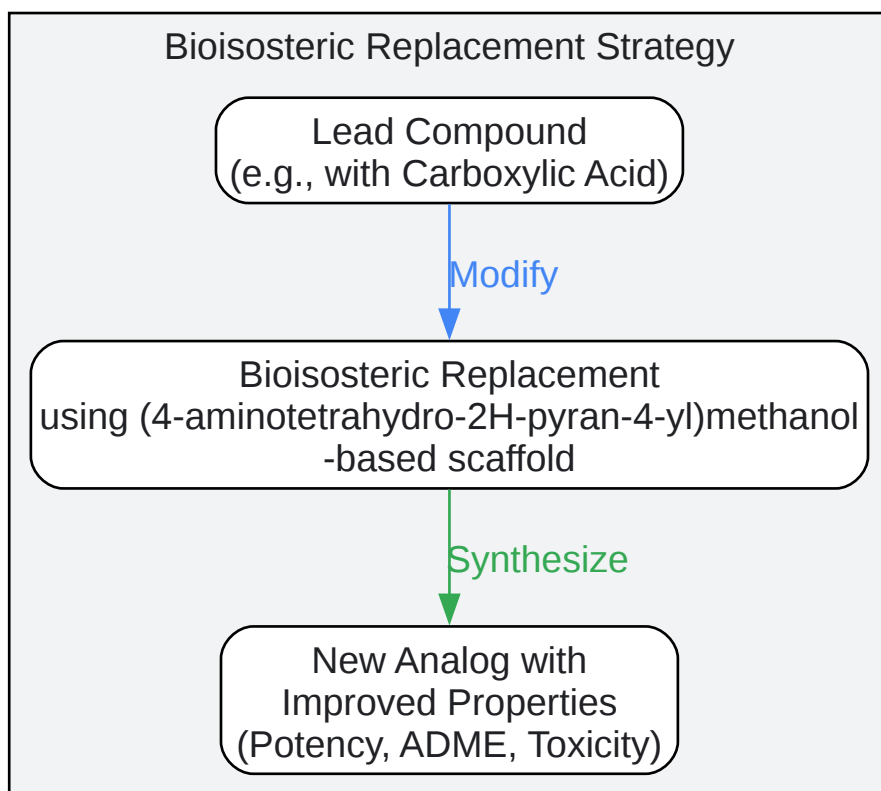
Concentration (μM)	Absorbance at 540 nm (Mean ± SD)	NO Production Inhibition (%)
Control (No LPS)	0.05 ± 0.01	-
LPS Only	0.85 ± 0.04	0
1	0.68 ± 0.03	20.0
10	0.42 ± 0.02	50.6
50	0.15 ± 0.01	82.4
100	0.08 ± 0.01	96.5

Table 2: Antiproliferative Activity of Test Compound on HCT-116 Cells

Concentration (μM)	Cell Viability (%) (Mean ± SD)
Vehicle Control	100 ± 5.2
0.1	95.3 ± 4.8
1	78.1 ± 6.1
10	51.2 ± 3.9
50	22.5 ± 2.5
100	8.7 ± 1.9
IC ₅₀ (μM)	10.5

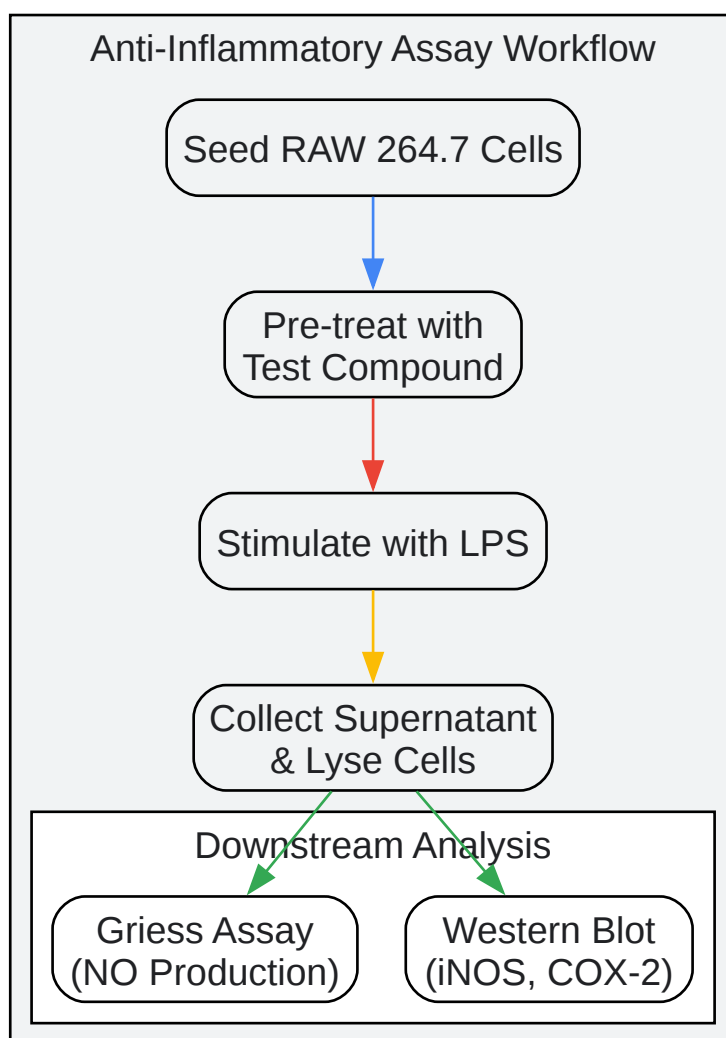
Visualizations

Diagrams of Experimental Workflows and Concepts



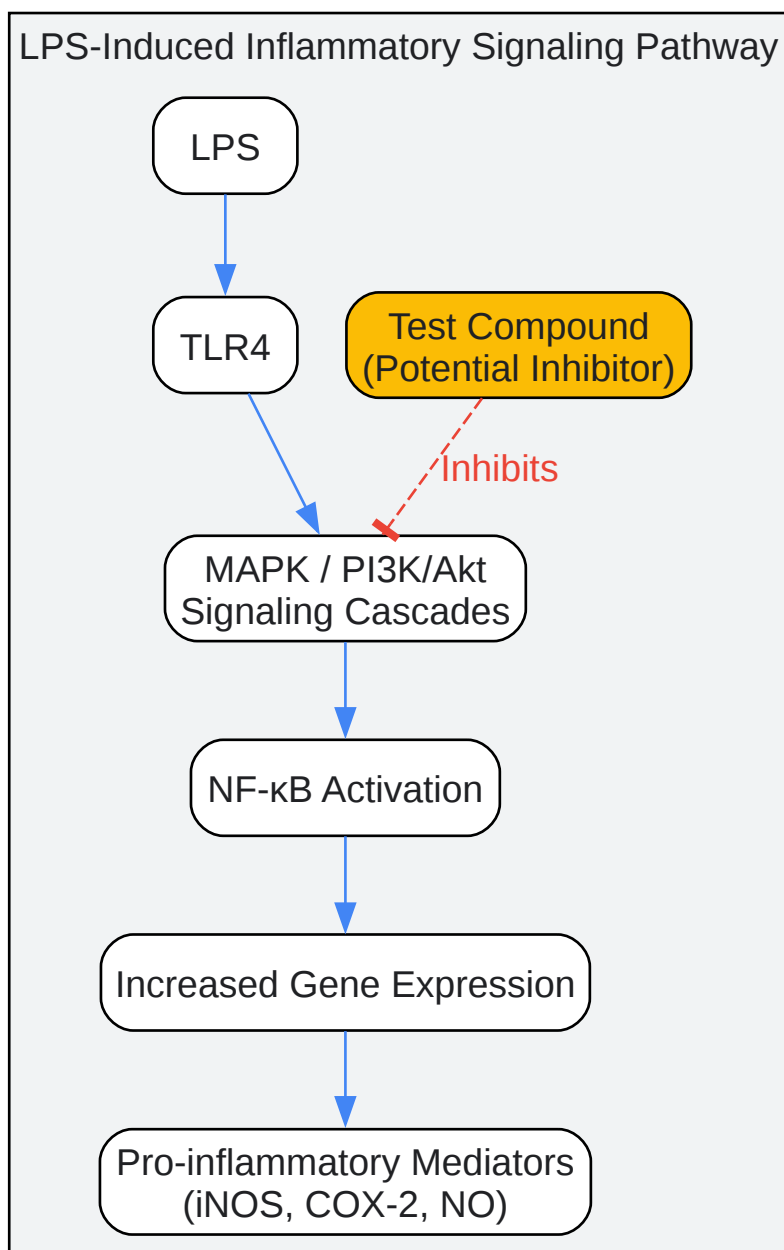
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Caption: Bioisosteric replacement workflow.



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Caption: Workflow for anti-inflammatory screening.



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Caption: LPS-induced inflammatory pathway.

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